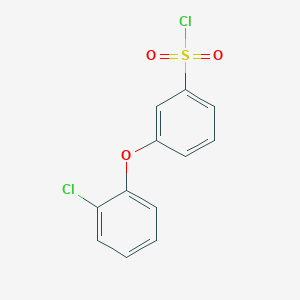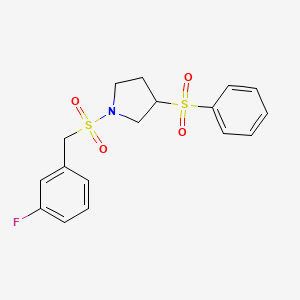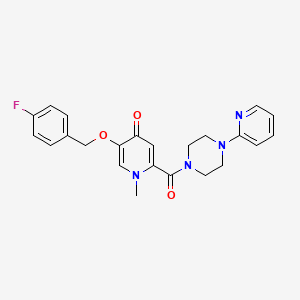
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) .
Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2 . The structure includes a fluorobenzyl group, a pyridinyl group, and a piperazine carbonyl group .科学的研究の応用
FGFR Inhibition
The compound has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In vitro studies showed that 4h inhibited breast cancer cell proliferation (4T1 cells) and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a potential lead compound for further optimization .
Drug Development Prospects
The low molecular weight of compound 4h makes it an appealing lead compound for drug development. Its favorable properties could facilitate subsequent optimization and the design of more potent FGFR inhibitors. Researchers are actively exploring this class of 1H-pyrrolo[2,3-b]pyridine derivatives as potential candidates for cancer therapeutics .
Structure-Based Design
Researchers have utilized a structure-based design strategy, focusing on the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for FGFR inhibition. This approach aims to create novel and concise chemotypes of FGFR inhibitors, building upon the promising scaffold of this compound .
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRQFOKAQKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)
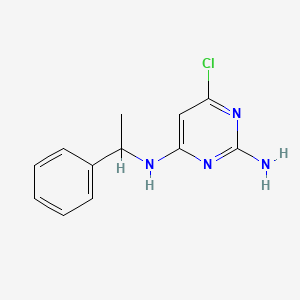
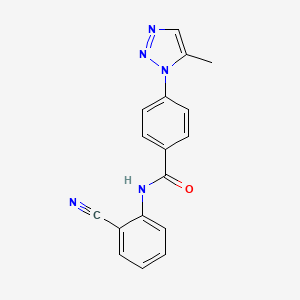
![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)

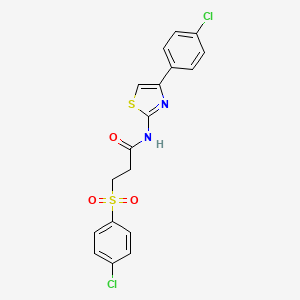

![methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)
